molecular formula C15H22INO B4927592 N-(2-ethoxy-5-iodobenzyl)cyclohexanamine

N-(2-ethoxy-5-iodobenzyl)cyclohexanamine

Cat. No.: B4927592
M. Wt: 359.25 g/mol
InChI Key: KPSFWJCJPQTKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxy-5-iodobenzyl)cyclohexanamine is a chemical compound with the molecular formula C15H22INO and a molecular weight of 359.25 g/mol . This compound is part of a class of organic substances known as cyclohexylamines, which are frequently utilized as versatile intermediates and building blocks in chemical synthesis and pharmaceutical research . The structure features a cyclohexanamine group linked to a 2-ethoxy-5-iodobenzyl group, suggesting potential for use in developing novel compounds for various research areas. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-ethoxy-5-iodophenyl)methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22INO/c1-2-18-15-9-8-13(16)10-12(15)11-17-14-6-4-3-5-7-14/h8-10,14,17H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSFWJCJPQTKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)I)CNC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Key Chemical Transformations

Studies on C-N Bond Forming Reactions (e.g., Reductive Amination, Buchwald-Hartwig Amination)

The formation of the central C-N bond in N-(2-ethoxy-5-iodobenzyl)cyclohexanamine can be achieved through various synthetic strategies, with reductive amination being a primary example. This process typically involves the reaction of 2-ethoxy-5-iodobenzaldehyde (B1413689) with cyclohexylamine (B46788) to form an intermediate imine, which is then reduced to the final secondary amine. The mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine. A subsequent reduction step, using reagents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, saturates this bond to yield the target amine.

Alternatively, the aryl-nitrogen bond, a common feature in many complex molecules, is often constructed using palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base. numberanalytics.com The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (in this context, a precursor like 2-ethoxy-5-iodobenzyl halide) to form a Pd(II) intermediate. numberanalytics.comnumberanalytics.com This step is often rate-determining. numberanalytics.com

Amine Coordination and Deprotonation : The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. numberanalytics.com

Reductive Elimination : The final C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle. wikipedia.orgnumberanalytics.comlibretexts.org

Kinetic isotope effect studies have been instrumental in elucidating these mechanisms, confirming that for aryl bromides and chlorides, the oxidative addition to a Pd(0)-ligand complex is typically the first irreversible step in the catalytic cycle. nih.gov

Table 1: Comparison of Mechanistic Steps in C-N Bond Forming Reactions

ReactionKey Step 1Key Step 2Key Step 3
Reductive Amination Nucleophilic attack of amine on carbonylDehydration to form imineReduction of imine
Buchwald-Hartwig Amination Oxidative Addition of Ar-X to Pd(0) numberanalytics.comAmine coordination and deprotonation numberanalytics.comReductive Elimination to form Ar-NR₂ wikipedia.org

Examination of Aromatic Halogenation Mechanisms (e.g., Electrophilic Aromatic Substitution, Metal-Catalyzed Halogenation)

The introduction of the iodine atom at the 5-position of the benzene (B151609) ring is a critical step in the synthesis of the precursor to this compound. This is typically achieved through an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.commsu.edu The mechanism of EAS involves two primary steps:

Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). masterorganicchemistry.com This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a positively charged carbocation intermediate known as a benzenonium or sigma complex. msu.edumasterorganicchemistry.commsu.edu

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the C=C pi bond and the aromaticity of the ring. masterorganicchemistry.com

For iodination, molecular iodine (I₂) is generally unreactive towards aromatic rings. libretexts.org Therefore, an oxidizing agent, such as nitric acid, hydrogen peroxide, or a copper salt like CuCl₂, is required to generate a more powerful electrophilic iodine species, often represented as I⁺. libretexts.orglatech.edu

Palladium-catalyzed C-H activation has also emerged as a method for the ortho-halogenation of certain aromatic compounds. organic-chemistry.org In these reactions, a directing group on the aromatic ring coordinates to the palladium catalyst, guiding the halogenation to a specific ortho-position. For instance, a cyano group can direct palladium-catalyzed iodination, bromination, and chlorination. organic-chemistry.org

Reactivity and Transformation Pathways of the Aryl Iodide Moiety

The aryl iodide moiety is a versatile functional group, primarily known for its participation in palladium-catalyzed cross-coupling reactions.

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed reactions due to its lower bond dissociation energy. uvic.ca The catalytic cycle of these transformations, such as the Suzuki, Heck, or Negishi reactions, hinges on the oxidative addition and reductive elimination steps at the palladium center. csbsju.eduyoutube.com

Oxidative Addition : This is the initial step where the Pd(0) catalyst inserts itself into the carbon-iodine bond of the aryl iodide. youtube.com This process oxidizes the palladium from its 0 to the +2 oxidation state, forming an arylpalladium(II) halide complex. youtube.comyoutube.com The propensity of aryl halides toward oxidative addition follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F. uvic.ca DFT calculations and experimental studies suggest two main pathways for this step: a non-polar, three-centered concerted mechanism, which is common for aryl iodides, and a more polar nucleophilic displacement mechanism. researchgate.netchemrxiv.org The monoligated PdL species is often proposed as the active catalyst, rather than more coordinated species. uvic.cachemrxiv.org

Reductive Elimination : This is the final, product-forming step of the catalytic cycle. youtube.com Two organic groups (e.g., the aryl group from the iodide and another group transferred from an organometallic reagent) are coupled together, and they are eliminated from the Pd(II) center. researchgate.net This step reduces the palladium back to its 0 oxidation state, allowing it to re-enter the catalytic cycle. youtube.com The rate of reductive elimination can be influenced by the electronic properties of the groups involved, with electron-withdrawing substituents on the aryl group sometimes accelerating the process. researchgate.net

Table 2: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

StepPalladium Oxidation State ChangeDescription
Oxidative Addition Pd(0) → Pd(II)The Pd(0) catalyst inserts into the Aryl-Iodide bond. youtube.com
Transmetalation Pd(II) → Pd(II)An organometallic reagent transfers an organic group to the palladium complex. youtube.com
Reductive Elimination Pd(II) → Pd(0)The two organic groups are coupled and eliminated from the palladium center, forming the product and regenerating the catalyst. youtube.com

While less common for aryl iodides without strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) is another potential transformation pathway. This reaction involves the replacement of the iodide by a strong nucleophile. Two primary mechanisms are considered:

Addition-Elimination Mechanism : This is the more common pathway for SNAr. It requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com The mechanism involves:

Nucleophilic Attack : A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

Loss of Leaving Group : The leaving group (iodide) is expelled, and the aromaticity of the ring is restored. youtube.com For this compound, this pathway would be slow without additional activating groups.

Elimination-Addition (Benzyne) Mechanism : In the absence of strong electron-withdrawing groups and in the presence of a very strong base (like NaNH₂), an elimination-addition pathway can occur. youtube.commasterorganicchemistry.com This mechanism proceeds via a highly reactive "benzyne" intermediate, which contains a formal triple bond within the aromatic ring. masterorganicchemistry.com The base first deprotonates a hydrogen atom ortho to the iodide, followed by the elimination of the iodide to form the benzyne. The nucleophile then adds to one of the carbons of the triple bond, and subsequent protonation yields the product. youtube.com

Influence of the Ethoxy Group on Aromatic Reactivity and Selectivity

The ethoxy group (-OCH₂CH₃) is a crucial substituent that significantly influences the reactivity and regioselectivity of the aromatic ring. It is classified as a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. youtube.comlibretexts.org

Electronic Effects : The oxygen atom of the ethoxy group possesses lone pairs of electrons that it can donate to the aromatic ring through resonance (+R effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.commasterorganicchemistry.com This activating, para-directing effect is responsible for the selective iodination at the C5 position (para to the ethoxy group and meta to the benzylamine (B48309) substituent). While the ethoxy group is also inductively electron-withdrawing (-I effect) due to oxygen's electronegativity, the resonance effect is dominant in determining the outcome of EAS reactions. latech.edu

Steric Effects : The ethoxy group exerts some steric hindrance at the adjacent ortho position (C3). This can disfavor substitution at this position compared to the more accessible para position (C5), further reinforcing the selectivity of the iodination step.

In the context of other reactions, the electron-donating nature of the ethoxy group would deactivate the ring towards nucleophilic aromatic substitution, making SNAr reactions at the C5-I bond more challenging.

Table 3: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentTypeInductive EffectResonance EffectOverall Effect on RateDirecting Influence
-OCH₂CH₃ (Ethoxy) Activating masterorganicchemistry.com-I (Withdrawing)+R (Donating) youtube.comActivatingOrtho, Para youtube.com
-I (Iodo) Deactivating-I (Withdrawing)+R (Donating)Deactivating latech.eduOrtho, Para latech.edu
-CH₂NH-cyclohexyl Activating-I (Withdrawing)Weakly ActivatingActivatingOrtho, Para

Computational Probing of Transition States and Reaction Intermediates

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the complex mechanisms of organic reactions. rsc.org For the transformations involving this compound, DFT calculations can provide deep mechanistic insights.

Palladium-Catalyzed Reactions : DFT studies are widely used to model the catalytic cycles of cross-coupling reactions. nih.gov They can determine the geometries and relative energies of intermediates and transition states for oxidative addition and reductive elimination. researchgate.netrsc.org For instance, calculations can help distinguish between the concerted and nucleophilic displacement pathways for the oxidative addition of the aryl iodide to palladium. researchgate.netchemrxiv.org Such studies have explored how ligand properties (e.g., bite angle, electronics) and substrate electronics influence reaction barriers. chemrxiv.org

Electrophilic Aromatic Substitution : Computational models can map the potential energy surface for the attack of an electrophile on the substituted benzene ring. This allows for the calculation of activation energies for attack at the ortho, meta, and para positions, providing a quantitative rationale for the observed regioselectivity governed by the ethoxy group.

Reaction Pathways : By comparing the calculated energy barriers for different potential pathways (e.g., SNAr vs. benzyne), computational studies can predict which mechanism is more likely under a given set of conditions. These theoretical findings, when correlated with experimental data like kinetic isotope effects, provide a comprehensive understanding of the reaction mechanism. nih.govchemrxiv.org

Table 4: Conceptual Data from a DFT Study on Oxidative Addition

SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)
Pd(0)L₂ + Ar-IReactants0.0 (Reference)
TS1 (Concerted)Transition state for 3-centered concerted addition+15.2 (Hypothetical)
TS2 (Displacement)Transition state for nucleophilic displacement+21.5 (Hypothetical)
[Ar-Pd(II)(I)L₂]Oxidative addition product-5.8 (Hypothetical)

This table is a hypothetical representation of data that could be generated from a DFT study to compare the energy barriers of different mechanistic pathways.

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isomer Differentiation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of N-(2-ethoxy-5-iodobenzyl)cyclohexanamine. Both ¹H and ¹³C NMR would provide a detailed map of the molecular framework, enabling conformational analysis and the differentiation of potential isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethoxy, iodobenzyl, and cyclohexyl moieties. The aromatic protons of the 1,2,4-trisubstituted benzene (B151609) ring would appear as a complex set of multiplets in the downfield region (typically δ 6.5-8.0 ppm). The benzylic protons (-CH₂-) would likely present as a singlet or a doublet if coupled to the amine proton, in the range of δ 3.5-4.5 ppm. The ethoxy group would show a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) around δ 4.0 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4 ppm. The protons on the cyclohexyl ring would produce a series of broad, overlapping multiplets in the upfield region (δ 1.0-2.5 ppm), with the proton on the nitrogen-bearing carbon appearing more downfield due to deshielding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a count of all unique carbon atoms. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon atom bonded to the iodine atom showing a significantly shifted signal due to the heavy atom effect. The benzylic carbon is expected around δ 50-60 ppm. The carbons of the ethoxy group would appear at approximately δ 60-70 ppm (-OCH₂-) and δ 15-20 ppm (-CH₃). The cyclohexyl carbons would be observed in the δ 20-50 ppm region.

Conformational Analysis: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for assigning the proton and carbon signals unequivocally. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the cyclohexyl ring (chair conformation being the most likely) and the rotational orientation of the benzyl (B1604629) group.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)
Aromatic CH6.5 - 8.0
-OCH₂CH₃~4.0 (quartet)
Benzyl CH₂3.5 - 4.5
Cyclohexyl CH-N2.5 - 3.0
Cyclohexyl CH₂1.0 - 2.5
-OCH₂CH₃~1.4 (triplet)

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-O150 - 160
Aromatic C-I80 - 90
Aromatic CH110 - 140
-OCH₂CH₃60 - 70
Benzyl CH₂50 - 60
Cyclohexyl C-N55 - 65
Cyclohexyl CH₂20 - 50
-OCH₂CH₃15 - 20

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. This information is critical for understanding the molecule's conformation and intermolecular interactions in the crystalline lattice.

If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration, which is crucial for its biological activity.

Expected Crystallographic Parameters for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (for racemate) or Non-centrosymmetric (for enantiopure)
Key InteractionsN-H···O or N-H···I hydrogen bonds, C-H···π interactions

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The expected monoisotopic mass can be calculated with high precision, and a match with the experimental value would confirm the elemental composition.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used for structural elucidation. The fragmentation of this compound is expected to be influenced by the presence of the amine, ether, and iodo-benzyl functionalities. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium cation.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom would generate a stable benzyl cation or a radical, with the charge retained on either fragment.

Loss of the ethoxy group: Fragmentation of the ether linkage could occur, leading to the loss of an ethoxy radical.

Loss of iodine: Cleavage of the carbon-iodine bond is also a plausible fragmentation pathway.

The NIST Chemistry WebBook provides mass spectra for related compounds like benzylamine (B48309) and cyclohexylamine (B46788), which show characteristic fragmentation patterns that can serve as a basis for predicting the fragmentation of the target molecule nist.govnist.gov.

Predicted Key Fragments in the Mass Spectrum of this compound

FragmentProposed Structure
[M]+[C₁₅H₂₂INO]+
[M - C₆H₁₁]+[C₉H₁₁INO]+
[M - C₉H₁₀IO]+[C₆H₁₂N]+
[C₉H₁₀IO]+2-ethoxy-5-iodobenzyl cation
[C₇H₆I]+Iodophenylmethyl cation

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-I bonds. A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching of the ethoxy group is expected to produce a strong band in the 1050-1250 cm⁻¹ region. The C-I stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ range. The IR spectrum of the parent N-benzylcyclohexanamine is available in the PubChem database and serves as a good reference nih.gov.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
C-O Stretch (Ether)1050 - 1250
C-I Stretch500 - 600

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)

This compound is a chiral molecule due to the presence of a stereocenter at the point of attachment of the benzyl group to the cyclohexylamine ring. If the compound is synthesized as a single enantiomer or if the enantiomers are separated, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) can be employed to determine its absolute configuration.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. The aromatic ring in this compound would act as the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule.

By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the synthesized compound can be confidently assigned. This non-destructive technique is a powerful alternative or complement to X-ray crystallography for stereochemical elucidation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

N-(2-ethoxy-5-iodobenzyl)cyclohexanamine possesses significant conformational flexibility due to the rotatable bonds of the cyclohexyl ring, the benzyl (B1604629) group, and the ethoxy substituent. A thorough conformational analysis would typically start with a molecular mechanics search to identify a wide range of low-energy conformers. The most stable conformers would then be re-optimized at a higher level of theory, such as DFT, to obtain more accurate energy rankings and geometric parameters. The chair conformation of the cyclohexane (B81311) ring is expected to be the most stable.

Prediction of Spectroscopic Parameters for Theoretical Validation

Computational methods can predict various spectroscopic data, which can be compared with experimental results for validation of the computed structures.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can help in the structural elucidation and assignment of signals.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another important tool. The computed frequencies and intensities can be compared with experimental FT-IR and Raman spectra to confirm the presence of specific functional groups and to validate the optimized geometry. A scaling factor is often applied to the computed frequencies to account for anharmonicity and other method-inherent approximations.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

The electronic configuration and spatial arrangement of a molecule are fundamental to its chemical behavior and interaction with biological systems. Computational chemistry provides powerful tools to investigate these properties through the calculation of quantum chemical descriptors. For this compound, while specific experimental and computational studies are not extensively available in public literature, we can infer its structure-reactivity relationships by examining data from structurally analogous compounds, such as substituted benzylamines and iodinated aromatic molecules. Density Functional Theory (DFT) is a common computational method used to derive these descriptors, which are crucial for Quantitative Structure-Activity Relationship (QSAR) studies. frontiersin.org

Frontier Molecular Orbitals: HOMO and LUMO

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_HOMO-LUMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. frontiersin.org

For aromatic compounds, the HOMO is often localized on the electron-rich regions of the molecule and is a key predictor for the site of electrophilic attack. mdpi.com In the case of this compound, the ethoxy group (-OC2H5) is an electron-donating group, which would be expected to increase the energy of the HOMO, making the aromatic ring more susceptible to electrophilic reactions. Conversely, the iodine atom, while being a halogen, can also participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding. odu.edu

Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
N-benzylcyclohexanamine-8.9-0.58.4
N-(2-ethoxybenzyl)cyclohexanamine-8.6-0.48.2
This compound-8.7-0.87.9

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles observed in related compounds.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable descriptor that illustrates the charge distribution on the surface of a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the amine group and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. These sites would be potential locations for hydrogen bonding. The iodine atom, due to the "sigma-hole" phenomenon, could present a region of positive electrostatic potential, making it a potential halogen bond donor. researchgate.net

Mulliken Atomic Charges

Mulliken population analysis is a method to calculate the partial atomic charges within a molecule. These charges provide insight into the distribution of electrons among the atoms and can help in understanding the molecule's polarity and reactivity. In this compound, the nitrogen and oxygen atoms are expected to carry negative Mulliken charges, while the hydrogen atoms attached to them and the carbon atoms of the aromatic ring would have varying degrees of positive charges. The distribution of these charges influences the molecule's dipole moment and its interaction with other polar molecules. Direct iodination of electron-rich aromatic compounds typically occurs at the carbon site with the most negative atomic charge. mdpi.com

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomMulliken Charge (a.u.)
N (amine)-0.65
O (ethoxy)-0.58
C (aromatic, C-I)+0.10
I-0.05
C (cyclohexyl, C-N)+0.20

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles observed in related compounds.

Structure-Reactivity Relationships

The quantum chemical descriptors collectively provide a framework for understanding the structure-reactivity relationship of this compound. For instance, the presence of the electron-donating ethoxy group and the bulky cyclohexyl group can sterically and electronically influence the reactivity of the benzylamine (B48309) core. Modifications to these substituents would alter the electronic properties, such as the HOMO-LUMO gap and the MEP, which in turn could affect the compound's biological activity. For example, in studies of substituted aryl benzylamines as enzyme inhibitors, the nature and position of substituents on the aromatic ring were found to be critical for their inhibitory potency. nih.gov The interplay of these electronic and steric factors is crucial in designing analogues with desired reactivity and biological profiles. nih.gov

Reactivity Profiles and Derivatization Strategies

Chemical Transformations Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic and basic center, enabling a variety of chemical modifications.

The secondary amine of N-(2-ethoxy-5-iodobenzyl)cyclohexanamine is expected to react readily with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in organic synthesis for installing protecting groups or for creating new functionalities with distinct chemical and biological properties. youtube.com

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, would yield the corresponding N-acyl derivative. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide. cbijournal.comorganic-chemistry.org Sulfonamides are generally stable compounds and are prevalent motifs in medicinal chemistry. cbijournal.com The formation of sulfonamides from secondary amines is a well-established and efficient process. cbijournal.comgoogle.com The general scheme for these reactions is presented below.

General Reaction Scheme for Acylation and Sulfonylation

Introducing additional alkyl groups onto the secondary amine can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of a tertiary amine. However, this method is often complicated by over-alkylation, where the resulting tertiary amine competes with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion. The iminium ion is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the tertiary amine. masterorganicchemistry.comresearchgate.net This method avoids the issue of over-alkylation and is highly versatile, allowing for the introduction of a wide array of substituents. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with formaldehyde (B43269) followed by reduction would yield the N-methylated tertiary amine.

The basic nature of the secondary amine allows it to readily form salts upon treatment with acids. Protonation of the nitrogen atom with mineral or organic acids would yield the corresponding ammonium salts, which often exhibit increased water solubility.

Furthermore, the nitrogen atom, along with potential chelation involving the ethoxy oxygen and the aromatic system, makes this compound a potential ligand for the formation of coordination complexes with various metal ions. digitellinc.comnih.gov The ability of N-benzylamine derivatives and related structures to form complexes with transition metals is documented. The specific coordination geometry and the stability of the resulting complexes would depend on the metal ion, the counter-ion, and the reaction conditions employed. digitellinc.com

Reactions at the Iodinated Aromatic Ring

The iodine substituent on the benzene (B151609) ring is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly metal-catalyzed cross-coupling reactions.

Aryl iodides are highly reactive substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. harvard.edunih.gov This reaction is a robust and widely used method for forming biaryl structures. nih.gov this compound could be coupled with various aryl or heteroaryl boronic acids to generate a library of derivatives with extended aromatic systems. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. organic-chemistry.orgnumberanalytics.com This reaction typically results in the formation of a trans-alkene. organic-chemistry.orgyoutube.com Applying this to the target compound would allow for the introduction of various vinyl groups at the 5-position of the benzene ring. nih.gov

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is the most reliable method for the synthesis of arylalkynes. nih.gov It proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org

Table 1: Potential Cross-Coupling Reactions for this compound
Reaction TypeCoupling PartnerTypical Catalyst/Base SystemExpected Product Structure
SuzukiPhenylboronic AcidPd(PPh₃)₄ / Na₂CO₃Suzuki Product
HeckStyrenePd(OAc)₂ / P(o-tol)₃ / Et₃NHeck Product
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NSonogashira Product

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgwikipedia.orgresearchgate.net This rearrangement is driven by thermodynamics and proceeds via a series of deprotonation and halogenation steps. wikipedia.org For this compound, treatment with a strong base, such as lithium diisopropylamide (LDA), could potentially induce the migration of the iodine atom from the C-5 position to an adjacent, more thermodynamically stable position on the aromatic ring. clockss.orgresearchgate.net The regiochemical outcome of such a reaction would be influenced by factors like the base used, temperature, and the electronic effects of the substituents on the ring. wikipedia.org While often considered a side reaction, the halogen dance can be a powerful synthetic tool for accessing isomers that are difficult to prepare through direct synthesis. clockss.orgresearchgate.netdntb.gov.ua

Nucleophilic Displacement of the Iodide Moiety

The carbon-iodine bond on the aromatic ring is a prime site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in many cross-coupling reactions. wikipedia.orgacs.org This enhanced reactivity is a cornerstone of their synthetic utility. wikipedia.orgacs.org

Two of the most powerful methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: The Ullmann reaction traditionally involves the copper-promoted coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol. wikipedia.org While classic conditions often require high temperatures and stoichiometric copper, modern protocols have been developed that use catalytic amounts of soluble copper salts and ligands, operating under milder conditions. wikipedia.orgorganic-chemistry.orgmdpi.com For instance, the coupling of aryl iodides with aliphatic alcohols has been achieved at 110°C using copper(I) iodide (CuI) with N,N-dimethylglycine as a ligand. organic-chemistry.org Similarly, amines can be coupled with aryl iodides using a copper-based catalyst, often accelerated by the presence of electron-withdrawing groups on the aryl halide. wikipedia.org However, aryl iodides are reactive enough to undergo this coupling even with various electronic substitutions. acs.org

The table below summarizes representative conditions for these transformations, based on general findings for aryl iodides.

Table 1: Representative Conditions for Nucleophilic Displacement of Aryl Iodides

Reaction TypeCatalyst SystemNucleophileBaseSolventTemperature (°C)
Ullmann-type Coupling CuI / N,N-DimethylglycineAliphatic AlcoholsCs₂CO₃Alcohol110
Ullmann-type Coupling CuBr / Diazaphospholane LigandAlkyl or Heterocyclic AminesCs₂CO₃Toluene80
Buchwald-Hartwig Amination Pd(OAc)₂ / CyPF-t-BuPrimary AminesNaOt-BuToluene50-100
Buchwald-Hartwig Amination Ni(acac)₂ / Phenylboronic EsterAnilines / Aliphatic AminesK₃PO₄Dioxane100

This data is representative of general procedures and would require optimization for the specific substrate this compound.

Modifications and Transformations of the Ethoxy Group

The ethoxy group is relatively stable, but its ether linkage can be cleaved under specific conditions to yield the corresponding phenol (B47542).

Cleavage and Derivatization of the Ether Linkage

The cleavage of aryl alkyl ethers is a common transformation in organic synthesis, often employed as a deprotection step. For an ethoxy group, this typically requires strong Lewis acids.

Boron Tribromide (BBr₃): BBr₃ is a highly effective and widely used reagent for the cleavage of aryl ethers. nih.govnih.gov It readily cleaves aryl ethyl ethers to provide the corresponding phenols in high yields, often superior to the yields obtained for demethylation of methyl ethers. tandfonline.comtandfonline.com The reaction proceeds through the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the ethyl group. ufp.pt The reaction mechanism can be complex, sometimes involving two adduct molecules, but the outcome is the efficient removal of the ethyl group. ufp.pt

Trimethylsilyl (B98337) Iodide (TMSI): TMSI is another potent reagent for ether cleavage. acsgcipr.org It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) due to its cost and instability. acsgcipr.org The mechanism involves coordination of the silicon to the ether oxygen, followed by an Sₙ2 attack by the iodide ion on the ethyl group. acsgcipr.org The resulting silylated phenol is then hydrolyzed during aqueous workup to yield the final phenolic product. acsgcipr.org

Table 2: Reagents for Aryl Ethyl Ether Cleavage

ReagentTypical ConditionsProduct after WorkupKey Features
Boron Tribromide (BBr₃)Dichloromethane (CH₂Cl₂), -78°C to room temp.PhenolHigh efficiency for ethyl ethers, often gives cleaner reactions than for methyl ethers. tandfonline.comtandfonline.com
Trimethylsilyl Iodide (TMSI)Acetonitrile (CH₃CN), reflux. Generated in situ.PhenolEffective but reagent is moisture-sensitive and often prepared just before use. acsgcipr.org

These conditions are general and would need to be adapted for the specific target molecule.

The resulting phenol, N-(2-hydroxy-5-iodobenzyl)cyclohexanamine, would be a valuable intermediate for further derivatization at the hydroxyl group, such as through acylation or alkylation, to produce a new library of analogs.

Synthesis of Structural Analogs and Homologs for Structure-Reactivity Studies

The synthesis of structural analogs of this compound can be systematically approached by modifying its three main components: the cyclohexyl ring, the benzyl (B1604629) moiety, and the substituents on the aromatic ring.

A primary synthetic route to the parent compound and its analogs is reductive amination . This powerful and versatile method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. organic-chemistry.org To synthesize the title compound, 2-ethoxy-5-iodobenzaldehyde (B1413689) would be reacted with cyclohexylamine (B46788). For analogs, this can be varied:

Varying the Amine: Reacting 2-ethoxy-5-iodobenzaldehyde with different primary or secondary amines (e.g., piperidine, morpholine, various substituted anilines) would generate a series of compounds with diverse N-substituents. nih.govumich.edu

Varying the Aldehyde: Using different substituted benzaldehydes with cyclohexylamine would allow for exploration of the effects of substituents on the aromatic ring.

The synthesis of the necessary substituted aldehydes or ketones can be achieved through various established methods. For example, polysubstituted iodobenzene (B50100) derivatives can be synthesized from alkynylsilanes and 1,3-dienes through a sequence of Diels-Alder reaction, oxidation, and iodination. nih.gov The synthesis of various benzylamines from the corresponding benzoic acids is also a viable route. uantwerpen.be

Table 3: Strategies for Analog Synthesis via Reductive Amination

Constant ReagentVariable ReagentReducing AgentResulting Analog Type
CyclohexylamineSubstituted Benzaldehydes (e.g., 2-ethoxy-5-bromobenzaldehyde)Sodium triacetoxyborohydride (STAB)Modification of aromatic ring substituents.
2-Ethoxy-5-iodobenzaldehydeVarious Amines (e.g., Aniline, Benzylamine)Sodium cyanoborohydride (NaBH₃CN)Modification of the N-substituent. researchgate.net
Benzylamine (B48309)Substituted CyclohexanonesAmmonia BoraneModification of the cycloalkyl moiety. nih.gov

The choice of reducing agent depends on the specific substrates and desired reaction conditions.

By systematically applying these derivatization and synthetic strategies, a library of analogs related to this compound could be generated. This would enable detailed structure-reactivity relationship studies to identify key structural features responsible for any observed biological or chemical properties.

Applications in Advanced Chemical Synthesis and Probe Development

Utilization as a Versatile Synthetic Intermediate in Multi-Step Organic Synthesis

The chemical reactivity of N-(2-ethoxy-5-iodobenzyl)cyclohexanamine lends itself to a variety of transformations, making it a valuable building block in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). The secondary amine serves as a nucleophilic handle for the introduction of various substituents, while the iodinated benzene (B151609) ring is amenable to a range of cross-coupling reactions.

For instance, this compound can serve as a key intermediate in the synthesis of novel ligands for sigma receptors, which are implicated in a variety of neurological disorders. The synthesis often involves N-alkylation or N-acylation of the cyclohexanamine moiety to introduce pharmacophoric elements responsible for receptor affinity and selectivity. The iodo-substituent can be retained for further functionalization or can be crucial for the desired biological activity.

A generalized synthetic scheme illustrating its utility is presented below:

StepReactantsReagents and ConditionsProduct
12-ethoxy-5-iodobenzaldehyde (B1413689), Cyclohexylamine (B46788)Reductive amination (e.g., NaBH(OAc)₃, CH₂Cl₂)This compound
2This compound , Alkyl halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-alkylated derivative
3N-alkylated derivativePalladium catalyst, Coupling partner (e.g., boronic acid)Further functionalized target molecule

This step-wise approach allows for the systematic modification of the lead structure, enabling the exploration of structure-activity relationships (SAR).

Integration into Diverse Molecular Scaffolds and Chemical Libraries for Lead-Oriented Synthesis

The concept of lead-oriented synthesis focuses on the creation of small, structurally diverse molecules that can serve as starting points for drug discovery programs. This compound is an ideal scaffold for such endeavors. Its molecular framework can be readily elaborated through combinatorial chemistry approaches to generate libraries of related compounds.

By varying the cyclohexyl group, the substituents on the benzyl (B1604629) ring (via modification of the ethoxy or iodo groups), and by introducing a wide array of functionalities at the secondary amine, a vast chemical space can be explored. This diversity is crucial for identifying "hits"—compounds that exhibit a desired biological activity. The presence of the iodine atom is particularly advantageous as it allows for late-stage diversification using powerful cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the rapid generation of analogues with modified aromatic substituents, which can significantly impact pharmacological properties.

Precursor for the Synthesis of Radiolabeled Compounds for Research Tools (e.g., ¹²³I, ¹²⁵I, ¹³¹I isotopes for imaging probes, focusing on radiolabeling methodology)

The iodine atom in this compound makes it an excellent precursor for the synthesis of radiolabeled compounds. Radioisotopes of iodine, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I), are widely used in biomedical research and diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT).

The most common method for introducing a radioiodine atom onto an aromatic ring is through a process called radioiododestannylation or radioiododehalogenation. In the case of this compound, a precursor molecule where the iodine is replaced with a trialkyltin group (e.g., trimethylstannyl or tributylstannyl) is first synthesized. This stannylated precursor can then be reacted with a source of radioactive iodide (e.g., Na[¹²³I]) in the presence of a mild oxidizing agent. This reaction proceeds with high efficiency and specificity, allowing for the incorporation of the radioisotope at the desired position.

Radiolabeling Reaction Overview:

PrecursorRadioisotopeOxidizing AgentRadiolabeled Product
N-(2-ethoxy-5-(tributylstannyl)benzyl)cyclohexanamineNa[¹²³I]Peracetic acid or Chloramine-T[¹²³I]-N-(2-ethoxy-5-iodobenzyl)cyclohexanamine

The resulting radiolabeled compound can then be used as a probe to study the distribution and density of its target receptor or transporter in the brain or other organs in vivo. This information is invaluable for understanding disease pathology and for the development of new therapeutic agents.

Development of Analytical Methods for Detection and Quantification in Complex Chemical Matrices (e.g., Reaction Monitoring, Purity Assessment)

The development and optimization of synthetic routes involving this compound rely on robust analytical methods to monitor reaction progress, assess product purity, and quantify intermediates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these purposes.

A typical reversed-phase HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. The retention time and peak area provide qualitative and quantitative information, respectively.

Example HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

For structural confirmation and purity assessment, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is employed. The mass spectrum provides the molecular weight of the compound, and fragmentation patterns can offer further structural insights. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for the unambiguous structural characterization of the compound and its derivatives. These analytical techniques are crucial for ensuring the quality and consistency of the synthesized material.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of N-substituted amines is a cornerstone of organic chemistry. mdpi.comresearchgate.net Traditional methods for creating compounds like N-(2-ethoxy-5-iodobenzyl)cyclohexanamine often involve the N-alkylation of cyclohexanamine with a substituted benzyl (B1604629) halide. However, these methods can be inefficient and produce significant waste. mdpi.com Future research will likely focus on advanced catalytic systems that offer higher efficiency and selectivity.

A significant area of development is the use of transition metal catalysts for N-alkylation reactions. scirp.org Palladium- and nickel-based catalysts, in particular, have shown great promise for coupling amines with alcohols, which is a more atom-economical approach. nih.govresearchgate.netacs.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is temporarily oxidized to an aldehyde to react with the amine before the catalyst returns the hydrogen, is a key area of interest. nih.govrsc.org This process, which produces only water as a byproduct, is highly desirable from a green chemistry perspective. acs.org

Future investigations could explore a range of catalysts for the synthesis of this compound from 2-ethoxy-5-iodobenzyl alcohol and cyclohexanamine. Research could systematically screen various metal-ligand combinations to optimize yield and minimize side reactions. Recent advances have highlighted the efficacy of manganese, nih.gov cobalt, researchgate.net and titanium-based acs.org catalysts for N-alkylation, offering cheaper and more abundant alternatives to precious metals like palladium and ruthenium.

Table 1: Potential Catalytic Systems for N-alkylation

Catalyst Type Precursors Advantages Research Focus
Palladium-based Pd(OAc)₂, various phosphine (B1218219) ligands High activity, well-understood reactivity Optimization for complex substrates, catalyst recycling
Nickel-based NiCl₂, Ni(0) precatalysts Cost-effective, effective for aryl chlorides Ligand design for improved selectivity, tolerance of functional groups
Manganese-based Mn pincer complexes Earth-abundant metal, high selectivity Broadening substrate scope, use with primary amines
Cobalt-based Co-nanoparticles Reusable, general applicability Synthesis of diverse amine structures, including N-methylamines

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies. For a molecule like this compound, this involves moving away from hazardous reagents and solvents and improving atom economy.

A key avenue is the use of biomass-derived starting materials. mdpi.com While the specific precursors for this compound are not directly derived from biomass, the methodologies developed for converting bio-platform molecules can be adapted. researchgate.net For instance, techniques for the reductive amination of aldehydes and ketones derived from lignin (B12514952) or sugars are highly relevant. mdpi.comresearchgate.net

Another sustainable approach is the use of enzymatic catalysis. Biocatalysis offers unparalleled selectivity under mild conditions, reducing energy consumption and waste. nih.gov Engineered enzymes, such as imine reductases and amine dehydrogenases, could potentially be developed to catalyze the formation of the C-N bond in this compound with high enantioselectivity if a chiral center were desired. nih.govnih.gov The use of enzymes could circumvent the need for protecting groups and reduce the number of synthetic steps.

Photocatalysis represents another frontier for green synthesis. Light-driven reactions can often proceed at ambient temperature, and recent studies have shown the potential of photocatalytic systems for N-alkylation reactions, sometimes using nanoparticles as the catalyst. scirp.org

Investigation of Unforeseen Reactivity Modes of the Compound

The unique combination of functional groups in this compound—an aryl iodide, an ethoxy group, and a secondary amine—suggests a rich and potentially unexplored reactivity profile.

The carbon-iodine bond is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future research could explore the use of this compound as a building block in palladium-catalyzed reactions to construct more complex molecules. The presence of the secondary amine, a potential ligand for palladium, could lead to interesting intramolecular catalytic effects or unforeseen side reactions.

The iodine atom is hypervalent, meaning it can be oxidized to higher valence states (I(III) or I(V)). Hypervalent iodine reagents are valuable in organic synthesis for their unique reactivity. beilstein-journals.org It could be investigated whether this compound can be converted into a hypervalent iodine reagent, which could then be used in reactions like electrophilic aminations. beilstein-journals.org

Furthermore, the interplay between the ethoxy group, the iodine, and the amine on the aromatic ring could lead to novel cyclization or rearrangement reactions under specific conditions, for example, through radical pathways or transition-metal-catalyzed C-H activation. labxing.com

Design and Synthesis of Advanced Derivatives with Tailored Chemical Reactivity

The structure of this compound serves as a scaffold that can be systematically modified to create advanced derivatives with specific, tailored properties. The development of such derivatives is a cornerstone of medicinal chemistry and materials science. nih.govnih.gov

By modifying the substituents on the benzyl ring or the cyclohexyl group, a library of analogs could be synthesized. For example:

Replacing the iodine with other functional groups (e.g., boronic esters, alkynes, azides) via cross-coupling reactions would create a platform of versatile building blocks.

Altering the alkoxy group (e.g., from ethoxy to methoxy (B1213986) or a longer chain) could modulate the compound's solubility and electronic properties.

Introducing substituents onto the cyclohexyl ring would add stereochemical complexity and could be used to fine-tune biological activity. mdpi.com

The goal of synthesizing these derivatives would be to create molecules with enhanced or entirely new functionalities, such as increased binding affinity to a biological target or specific photophysical properties for materials applications.

Table 2: Potential Derivatives and Their Applications

Derivative Type Modification Potential Application
Cross-Coupling Precursors Iodine replaced with -B(OR)₂, -C≡CH, -N₃ Modular synthesis of complex molecules, click chemistry
Biologically Active Analogs Modifications to cyclohexyl and ethoxy groups Probes for drug discovery, enzyme inhibitors mdpi.comnih.gov
Functional Materials Incorporation of fluorophores or polymerizable groups Organic light-emitting diodes (OLEDs), sensors

Computational Design and Prediction of Novel Synthetic Pathways

Computational chemistry provides powerful tools for predicting reaction outcomes and designing new synthetic routes, thereby reducing the amount of empirical experimentation required. scirp.orgscirp.org

For this compound, density functional theory (DFT) calculations could be employed to:

Model the reaction mechanisms of various catalytic N-alkylation reactions to identify the most energetically favorable pathways. mdpi.com

Predict the reactivity of the C-I bond and other sites on the molecule towards different reagents.

Calculate the electronic properties (e.g., electrostatic potential, frontier molecular orbitals) of designed derivatives to forecast their reactivity and potential as, for example, ligands or electronic materials. mdpi.com

Retrosynthesis software, increasingly augmented with machine learning, can propose novel and unconventional synthetic routes to the target molecule and its derivatives. mdpi.com These programs analyze vast databases of chemical reactions to identify plausible disconnections in the target structure, potentially uncovering more efficient or sustainable pathways than those devised by classical chemical intuition alone. Such computational tools can help chemists navigate the complex reaction space to design optimal syntheses for new and valuable compounds. scirp.orgmdpi.com

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-ethoxy-5-iodobenzyl)cyclohexanamine, and how can reaction conditions be optimized?

Methodological Answer:

  • Reductive Amination : React 2-ethoxy-5-iodobenzaldehyde with cyclohexanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature (inferred from similar protocols in ).
  • Nucleophilic Substitution : Use 2-ethoxy-5-iodobenzyl bromide and cyclohexanamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate substitution. Reaction efficiency depends on iodide leaving-group stability and amine nucleophilicity .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate high-purity product.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the cyclohexyl group (δ ~1.2–2.2 ppm for protons), ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂), and aromatic protons (δ ~6.8–7.5 ppm). The iodine substituent induces deshielding in adjacent protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₂INO).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts from incomplete substitution or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the interactions of this compound with biological targets, and what parameters are critical for accuracy?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or enzymes). Parameterize the iodine atom’s van der Waals radius and partial charges (e.g., via Gaussian09) to account for its electronegativity and steric effects .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding (e.g., between the amine and receptor carboxyl groups) and hydrophobic interactions (e.g., cyclohexyl group) .
  • Validation : Cross-reference computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies in predicted vs. observed IC₅₀ values .

Q. How should researchers address contradictions in pharmacological data, such as conflicting IC₅₀ values across different assay systems?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer conditions (pH, ionic strength), and incubation times. Variations in membrane permeability (e.g., due to the ethoxy group’s lipophilicity) can skew results .
  • Metabolite Interference : Perform LC-MS/MS to detect metabolites (e.g., deiodinated or oxidized derivatives) that may act as off-target inhibitors .
  • Structural Analogs : Compare activity with analogs (e.g., replacing iodine with bromine or ethoxy with methoxy) to isolate electronic vs. steric contributions .

Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC for byproducts (e.g., iodine loss or ethoxy hydrolysis) .
  • Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) to mitigate oxidative decomposition. The iodine atom’s susceptibility to radical reactions may necessitate such measures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.